

# Spectroscopic and Structural Elucidation of Phenylpyropene C: A Technical Guide

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## Compound of Interest

Compound Name: Phenylpyropene C

Cat. No.: B1245457

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This technical guide provides a comprehensive overview of the spectroscopic data for **Phenylpyropene C**, a meroterpenoid natural product belonging to the pyripyropene class of compounds. Phenylpyropenes are metabolites produced by various fungal species, notably from the *Aspergillus* genus, and have garnered significant interest due to their potential biological activities. This document summarizes the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for **Phenylpyropene C**, along with detailed experimental protocols for its isolation and characterization.

## Introduction to Phenylpyropene C

**Phenylpyropene C** is a member of the pyripyropene family of natural products, which are known inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). These compounds are characterized by a complex molecular architecture featuring a pyridine ring, a pyrone moiety, and a sesquiterpene-derived core. The structural elucidation of these molecules relies heavily on a combination of modern spectroscopic techniques.

## Spectroscopic Data for Phenylpyropene C

The following tables summarize the key spectroscopic data obtained for **Phenylpyropene C**, isolated from the fungus *Aspergillus fumigatus*.

### Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of **Phenylpyropene C**.

Parameter	Value
Molecular Formula	C <sub>27</sub> H <sub>35</sub> NO <sub>5</sub>
Molecular Weight	469
High-Resolution MS (HR-FABMS)	m/z 470.2591 [M+H] <sup>+</sup> (Calcd. for C <sub>27</sub> H <sub>36</sub> NO <sub>5</sub> , 470.2593)

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

The <sup>13</sup>C NMR spectrum provides detailed information about the carbon skeleton of the molecule. The data presented here was acquired in a CDCl<sub>3</sub> solvent.

Carbon No.	Chemical Shift ( $\delta_c$ ) in ppm	Carbon Type
1	40.8	CH <sub>2</sub>
2	20.9	CH <sub>2</sub>
3	42.1	CH
4	34.0	C
5	55.8	CH
6	24.3	CH <sub>2</sub>
7	121.7	CH
8	139.6	C
9	50.1	CH
10	28.5	CH
11	212.0	C=O
12	59.8	C
13	22.4	CH <sub>3</sub>
14	24.1	CH <sub>3</sub>
15	16.4	CH <sub>3</sub>
1'	169.8	C=O
2'	97.4	CH
3'	165.7	C
4'	106.8	C
5'	158.0	C
6'	111.4	C
1''	149.8	CH
2''	124.0	CH

3"	137.9	CH
4"	123.6	CH
5"	148.1	CH
OAc	20.9, 170.2	CH <sub>3</sub> , C=O

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data

The <sup>1</sup>H NMR spectrum reveals the proton environment within **Phenylpyropene C**. The data was recorded in CDCl<sub>3</sub>.

Proton No.	Chemical Shift ( $\delta$ H) in ppm (J in Hz)
1 $\alpha$	1.63 (m)
1 $\beta$	1.95 (m)
2 $\alpha$	1.55 (m)
2 $\beta$	1.70 (m)
3	2.10 (m)
5	2.65 (d, 10.0)
6 $\alpha$	1.80 (m)
6 $\beta$	2.05 (m)
7	5.40 (br s)
9	3.15 (d, 10.0)
10	2.30 (m)
13	1.05 (s)
14	0.85 (s)
15	0.95 (d, 7.0)
2'	6.20 (s)
1''	8.60 (br s)
2''	7.30 (br s)
3''	7.75 (t, 7.5)
4''	7.25 (d, 7.5)
5''	8.55 (d, 5.0)
OAc	2.25 (s)

## Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3450	O-H stretching
1730	C=O stretching (ester)
1680	C=O stretching (ketone)
1640	C=C stretching
1580	C=N, C=C stretching (aromatic)

## Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of **Phenylpyropene C**.

### Isolation of Phenylpyropene C

- Fermentation: *Aspergillus fumigatus* FO-1289 is cultured in a suitable production medium.
- Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate.
- Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate the individual components. This typically involves:
  - Silica gel column chromatography.
  - ODS (Octadecylsilyl) column chromatography.
  - Preparative High-Performance Liquid Chromatography (HPLC).

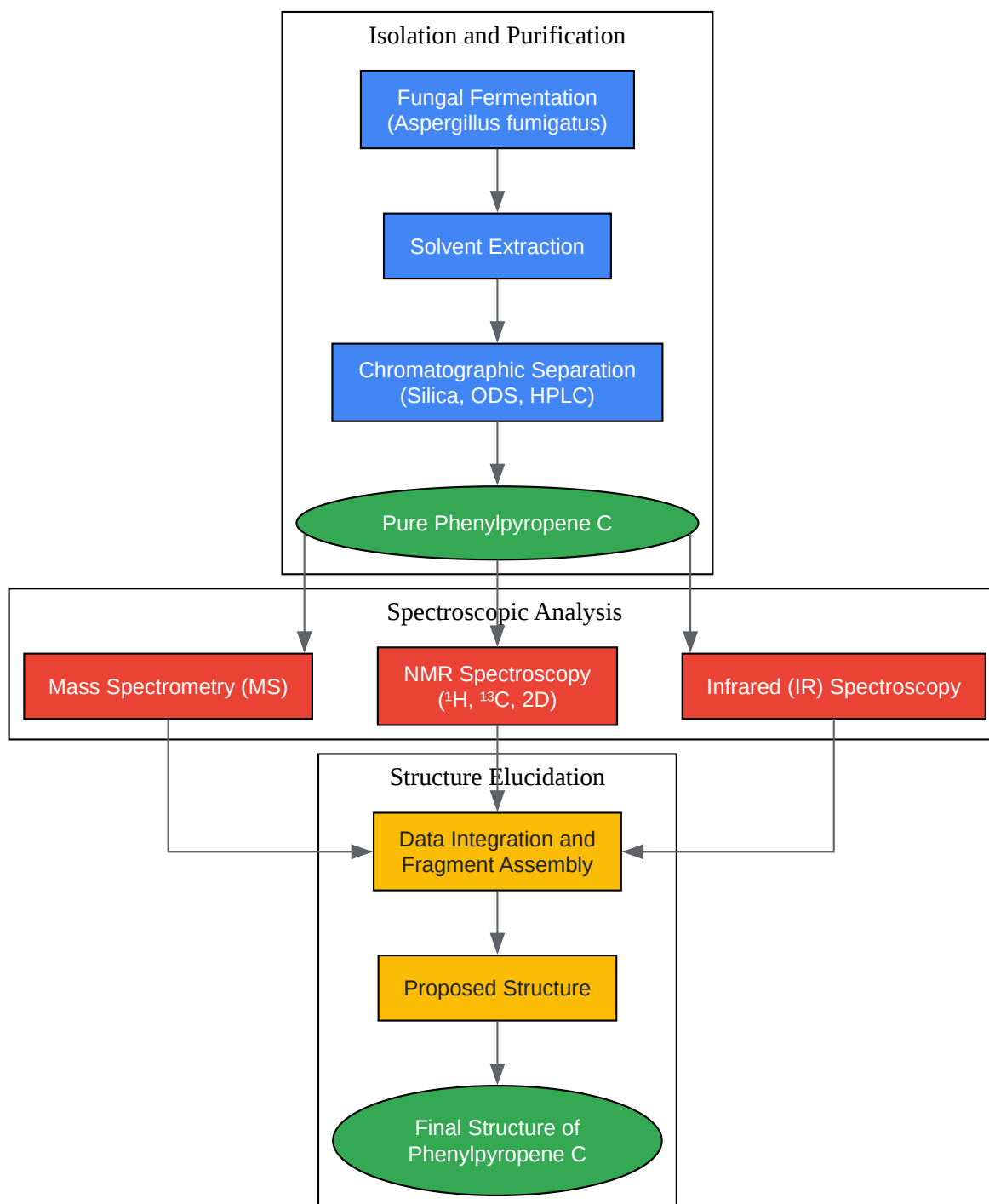
### Spectroscopic Analysis

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution mass spectra are obtained using a Fast Atom Bombardment (FAB) mass spectrometer.

- Infrared Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer, typically using a KBr pellet or as a thin film.

## Visualization of the Structural Elucidation Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **Phenylpyropene C**.



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Caption: Workflow for the isolation and structural elucidation of **Phenylpyropene C**.



- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Phenylpyropene C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245457#spectroscopic-data-for-phenylpyropene-c-nmr-ms-ir]

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